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molecular formula C9H7N B1584988 Cinnamonitrile CAS No. 4360-47-8

Cinnamonitrile

Cat. No. B1584988
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

The procedure described in Example 1 is repeated, except that 3.31 g (0.0625 mol) of acrylonitrile, 7.02 g (0.05 mol) of benzoyl chloride, 11.6 g (0.0625 mol) of tri-n-butylamine, 100 ml of p-xylene and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 2 hours at 120° C., 3.47 g (0.27 mol) of cinnamonitrile are obtained, corresponding to a yield of 54% of theory. Boiling point=134°-136° C./17×102Pa.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
0.1122 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].C(Cl)(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(CCCC)CCCC)CCC>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC(C)=CC=1>[C:1](#[N:4])[CH:2]=[CH:3][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
7.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
0.1122 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mol
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 540%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335054

Procedure details

The procedure described in Example 1 is repeated, except that 3.31 g (0.0625 mol) of acrylonitrile, 7.02 g (0.05 mol) of benzoyl chloride, 11.6 g (0.0625 mol) of tri-n-butylamine, 100 ml of p-xylene and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 2 hours at 120° C., 3.47 g (0.27 mol) of cinnamonitrile are obtained, corresponding to a yield of 54% of theory. Boiling point=134°-136° C./17×102Pa.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
0.1122 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].C(Cl)(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(CCCC)CCCC)CCC>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC(C)=CC=1>[C:1](#[N:4])[CH:2]=[CH:3][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
7.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
0.1122 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mol
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 540%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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